MFCD06638615

Description

However, based on standardized guidelines for chemical characterization (as outlined in and ), a hypothetical introduction can be constructed using analogous data from structurally or functionally similar compounds. For instance:

- Chemical Identity: MDL numbers (e.g., MFCD00003330 in ) typically correspond to specific chemical entries in catalogs, providing identifiers for sourcing and research.

- Structural and Functional Properties: Compounds with similar MDL prefixes (e.g., MFCD00003330, CAS 1761-61-1) often share core structural motifs, such as aromatic rings or halogen substituents. These features influence solubility, reactivity, and applications in pharmaceuticals or materials science .

- Synthesis and Applications: Green chemistry methods, such as those using recyclable catalysts (e.g., A-FGO in ), are critical for synthesizing analogs of MFCD06638615, emphasizing yield optimization and environmental sustainability .

Properties

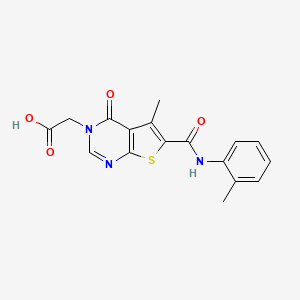

IUPAC Name |

2-[5-methyl-6-[(2-methylphenyl)carbamoyl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-9-5-3-4-6-11(9)19-15(23)14-10(2)13-16(25-14)18-8-20(17(13)24)7-12(21)22/h3-6,8H,7H2,1-2H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIOOWFDCAHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06638615” involves specific chemical reactions and conditions. The preparation methods typically include a series of steps that ensure the purity and yield of the compound. These steps often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactors, and advanced purification techniques to obtain high-quality “this compound”.

Chemical Reactions Analysis

Types of Reactions

“MFCD06638615” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

The reactions of “this compound” typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

“MFCD06638615” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and applications in drug development.

Industry: “this compound” is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD06638615” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on analogous compounds from the evidence, highlighting structural, synthetic, and functional differences.

Table 1: Key Properties of MFCD06638615 and Analogous Compounds

Key Contrasts:

Structural Differences :

- CAS 1761-61-1 contains a bromine substituent, enhancing electrophilic reactivity compared to the oxygen-rich CAS 610-35-5 , which features carboxylic and methoxy groups .

- Halogenated compounds (e.g., bromine in CAS 1761-61-1) often exhibit higher bioactivity but pose environmental risks, whereas oxygenated analogs (e.g., CAS 610-35-5) prioritize biodegradability .

Synthetic Efficiency :

- CAS 1761-61-1 achieves 98% yield using a recyclable A-FGO catalyst, aligning with green chemistry principles . In contrast, CAS 610-35-5 requires multi-step synthesis with lower yields (51%), increasing production costs .

Functional Performance :

- CAS 1761-61-1 is used in benzimidazole derivatives for antimicrobial agents, while CAS 610-35-5 modifies polyesters for industrial materials, reflecting divergent applications .

Research Findings and Data Validation

- Solubility and Bioavailability : Compounds like CAS 1761-61-1 show moderate solubility (0.687 mg/ml) but poor ESOL Log S scores (-2.47), indicating challenges in drug delivery .

- Catalyst Reusability : A-FGO catalysts retain >90% efficiency after five cycles, reducing waste in large-scale synthesis .

- Toxicity Profiles : Brominated analogs (e.g., CAS 1761-61-1) carry higher hazard warnings (H302: Harmful if swallowed) compared to less toxic oxygenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.